Cas no 1260775-49-2 (1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid)

1-(4-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid is a fluorinated and chlorinated cyclopentane carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both halogen substituents and a cyclopentyl ring, offers distinct reactivity and binding properties, making it a valuable intermediate in the synthesis of biologically active compounds. The presence of fluorine and chlorine enhances metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is typically used in medicinal chemistry for the development of novel therapeutic agents, particularly in targeting enzyme inhibition or receptor modulation. High purity and well-defined synthesis routes ensure consistent performance in research applications.
1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid structure
1260775-49-2 structure
Product Name:1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid
CAS No:1260775-49-2
MF:C12H12ClFO2
MW:242.673886299133
MDL:MFCD11037086
CID:4935288
PubChem ID:83412123
Update Time:2025-06-10

1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-2-fluorophenyl)cyclopentanecarboxylic acid
    • 1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid
    • MDL: MFCD11037086
    • Inchi: 1S/C12H12ClFO2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)
    • InChI Key: VBXADHUCUBETOL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)C1(C(=O)O)CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 276
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3

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Additional information on 1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid

1-(4-Chloro-2-Fluorophenyl)Cyclopentane-1-Carboxylic Acid: A Comprehensive Overview

The compound 1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid, identified by the CAS number 1260775-49-2, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a cyclopentane ring with a substituted phenyl group and a carboxylic acid moiety. The presence of chlorine and fluorine substituents on the phenyl ring introduces interesting electronic and steric effects, making this compound a valuable subject for both academic research and industrial applications.

Recent studies have highlighted the potential of 1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid in various areas, including drug discovery, material science, and catalysis. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules. The carboxylic acid group provides versatility in forming amides or esters, which are commonly found in pharmaceutical agents. Additionally, the cyclopentane ring offers rigidity and stability, making it an ideal scaffold for constructing complex molecular architectures.

In terms of synthesis, the preparation of CAS No. 1260775-49-2 involves multi-step reactions that typically start with chlorination and fluorination of aromatic compounds. The subsequent coupling reactions with cyclopentane derivatives are optimized to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to streamline the production process, ensuring scalability for industrial use.

The physical properties of this compound are also noteworthy. It exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for applications requiring thermal stability and controlled solubility profiles. Furthermore, spectroscopic analyses (NMR, IR) have confirmed its structural integrity, providing confidence in its use across various research domains.

One of the most promising avenues for this compound is its application in drug development. The substitution pattern on the phenyl ring allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Preclinical studies have demonstrated that analogs derived from this compound exhibit potent activity against certain enzymes and receptors, paving the way for further exploration in therapeutic areas like oncology and neurodegenerative diseases.

In conclusion, 1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid (CAS No. 1260775-49-2) stands out as a versatile and intriguing molecule with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in modern chemical innovation.

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